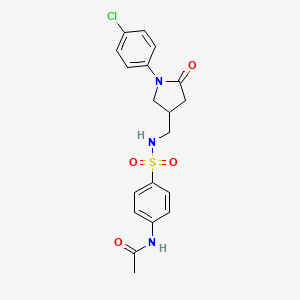
N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H13ClN2O3S, with a molecular weight of 304.78 g/mol. The compound features a chlorophenyl group, a pyrrolidine ring, and a sulfonamide moiety, which are crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Starting from 4-chlorobenzaldehyde, an appropriate amine is reacted to form an imine intermediate, which undergoes cyclization to yield the pyrrolidinone.
- Acylation : The pyrrolidinone is acylated with acetic anhydride to produce the target compound.
- Sulfonamide Formation : The final step involves the introduction of the sulfamoyl group through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which could be beneficial in cancer treatment.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Biological Activity Data
Research indicates that compounds with similar structures exhibit a range of biological activities. A study on chloroacetamides demonstrated that those with halogenated phenyl rings were particularly effective due to their high lipophilicity, allowing them to penetrate cell membranes effectively .
Antimicrobial Activity
A comparative analysis of several chloroacetamides revealed the following efficacy against various pathogens:
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | Low |
The presence of the chlorophenyl group significantly enhances antimicrobial properties compared to non-halogenated analogs .
Case Studies
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cell signaling pathways related to proliferation and survival.
- Neuroprotective Effects : Preliminary animal model studies suggest potential neuroprotective effects, indicating that this compound may influence neuroinflammatory responses and promote neuronal survival under stress conditions .
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNRMOEFUCQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














